![molecular formula C18H18N4OS B5229091 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5229091.png)
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of PRMT5 by binding to the enzyme's active site.
Biochemical and Physiological Effects
Studies have shown that 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine exhibits several biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, the compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to exhibit a wide range of biological activities, making it a potentially useful tool for studying various biological processes.
However, there are also some limitations to using the compound in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the compound's cytotoxic activity may make it difficult to work with in certain cell-based assays.
Orientations Futures
There are several potential future directions for research on 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One area of interest is further exploration of the compound's potential as a therapeutic agent for the treatment of cancer. This could involve studies to optimize the compound's cytotoxic activity and to evaluate its safety and efficacy in animal models.
Another potential future direction is further exploration of the compound's potential as a tool for studying the role of PRMT5 in biological processes. This could involve studies to better understand the mechanism of action of the compound and to identify other compounds that exhibit similar activity.
Finally, there is also potential for further exploration of the compound's activity against bacteria and fungi, which could lead to the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of 4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been described in several scientific publications. One commonly used method involves the reaction of 4-allylpyridine-2,6-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxybenzylamine and sodium azide to form the triazole ring. Finally, the thioether group is introduced using 1-chloro-3-(methylthio)propane.
Applications De Recherche Scientifique
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential applications in several areas of scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that the compound exhibits cytotoxic activity against several different types of cancer cells, including breast, lung, and colon cancer cells.
Another area of interest is the compound's potential as a tool for studying the role of certain enzymes in biological processes. Specifically, the compound has been shown to inhibit the activity of a type of enzyme called protein arginine methyltransferase 5 (PRMT5). This enzyme is involved in several important biological processes, including gene expression and DNA repair.
Propriétés
IUPAC Name |
4-[5-[(3-methoxyphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-11-22-17(15-7-9-19-10-8-15)20-21-18(22)24-13-14-5-4-6-16(12-14)23-2/h3-10,12H,1,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASXDKMSVUGYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{4-allyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)

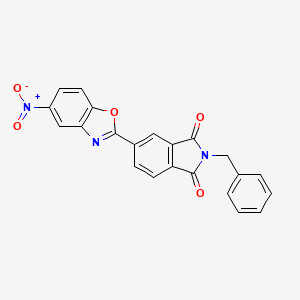
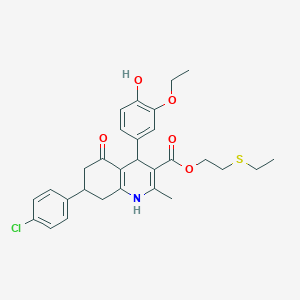

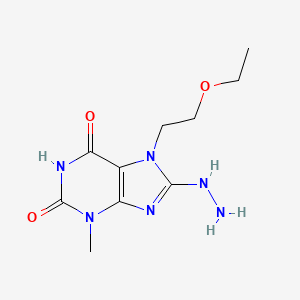
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5229054.png)
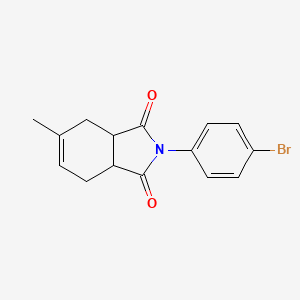
![N-(2,4-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5229075.png)
![3-fluoro-N-[1-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5229082.png)
![3-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229087.png)
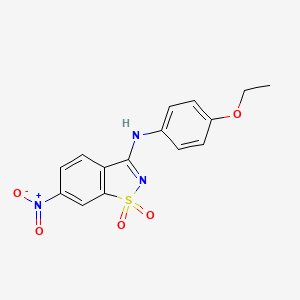
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)
![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)